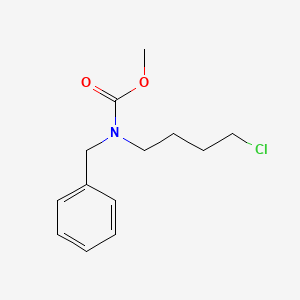
Methyl benzyl(4-chlorobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl benzyl(4-chlorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a methyl group, and a 4-chlorobutyl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl benzyl(4-chlorobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of methyl chloroformate, resulting in the formation of the carbamate linkage.
Another method involves the reaction of benzyl isocyanate with 4-chlorobutanol. This reaction also proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorobutanol attacks the carbonyl carbon of benzyl isocyanate, leading to the formation of the carbamate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl benzyl(4-chlorobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction of the carbamate can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobutyl group is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
Aplicaciones Científicas De Investigación
Methyl benzyl(4-chlorobutyl)carbamate has various applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other complex organic reactions.
Biology: Studied for its potential as an enzyme inhibitor. Carbamates are known to inhibit enzymes such as acetylcholinesterase, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Carbamates are used in the synthesis of various drugs, including antineoplastic agents and central nervous system stimulants.
Industry: Used as a precursor in the synthesis of agrochemicals, such as insecticides and herbicides. Carbamates are effective in controlling pests and weeds, making them valuable in agricultural applications.
Mecanismo De Acción
The mechanism of action of methyl benzyl(4-chlorobutyl)carbamate involves the inhibition of enzymes by carbamylation. The compound reacts with the active site of the enzyme, forming a covalent bond with the serine residue. This covalent modification prevents the enzyme from catalyzing its substrate, leading to enzyme inhibition. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Benzyl carbamate: A carbamate with a benzyl group attached to the carbamate moiety.
4-Chlorobutyl carbamate: A carbamate with a 4-chlorobutyl group attached to the carbamate moiety.
Uniqueness
Methyl benzyl(4-chlorobutyl)carbamate is unique due to the presence of all three functional groups (methyl, benzyl, and 4-chlorobutyl) attached to the carbamate moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various applications. The combination of these functional groups allows for diverse reactivity and interactions with biological targets, enhancing its utility in research and industry.
Propiedades
Número CAS |
917967-73-8 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
methyl N-benzyl-N-(4-chlorobutyl)carbamate |
InChI |
InChI=1S/C13H18ClNO2/c1-17-13(16)15(10-6-5-9-14)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |
Clave InChI |
CYSLNTKTLGMTAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(CCCCCl)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


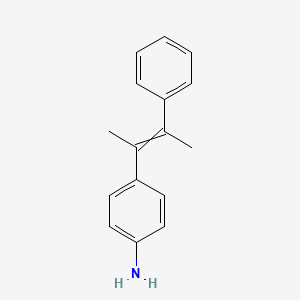
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
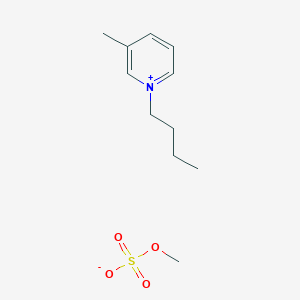
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
methanone](/img/structure/B15172163.png)
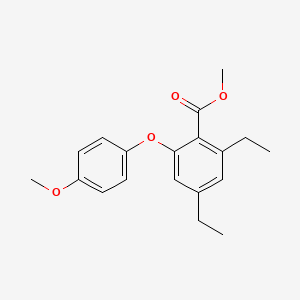
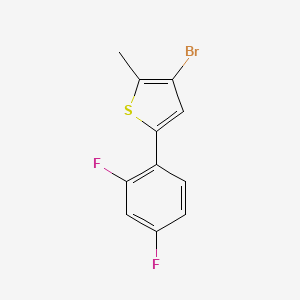
![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
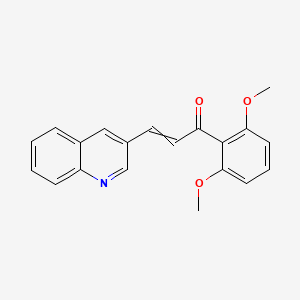
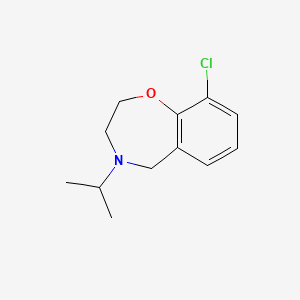
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
